N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxol-5-ylmethyl group, a 4-methoxyphenyl group, and a 3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl group. These groups are connected by a thioacetamide linker .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxol-5-ylmethyl group, for example, is a type of methylenedioxybenzene, which is a common motif in many natural products and drugs .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Synthesis and Biological Activity
Researchers have focused on the synthesis of novel heterocyclic compounds derived from similar structural motifs for their potential biological activities. For example, novel compounds synthesized from visnagenone or khellinone exhibited significant anti-inflammatory and analgesic activities, highlighting their potential as cyclooxygenase inhibitors (Abu‐Hashem et al., 2020). These findings suggest a possible research avenue for N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide in exploring anti-inflammatory and analgesic properties.
Antimicrobial and Antifungal Properties
Compounds incorporating thiadiazole and triazolo[4,3-a]pyrimidin-7-yl motifs have been evaluated for their antimicrobial properties, showing promising results against certain strains of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents, which could be a research interest for compounds with similar structural features (Fadda et al., 2017).
Radioligand and Imaging Applications
Radiosynthesis of compounds containing the pyrazolo[1,5-a]pyrimidin-3-yl motif for use as selective radioligands in imaging studies, such as positron emission tomography (PET), has been reported. This indicates potential applications of structurally related compounds in the development of diagnostic tools or in research on neurological disorders (Dollé et al., 2008).
Chemical Synthesis and Drug Development
The exploration of chemical synthesis techniques for creating novel compounds with specific structural features, such as triazolopyrimidines and pyrimidinones, can lead to the development of new drugs with targeted therapeutic effects. Research in this area can encompass a broad range of applications, including anticancer, antiasthma, and antimicrobial activities, which could be relevant for the study of this compound (Medwid et al., 1990).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O4S/c1-29-15-5-3-14(4-6-15)27-20-19(25-26-27)21(24-11-23-20)32-10-18(28)22-9-13-2-7-16-17(8-13)31-12-30-16/h2-8,11H,9-10,12H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNYFWFFCYADER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NCC4=CC5=C(C=C4)OCO5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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